2-(4-tert-Butylphenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole
CAS No.:
Cat. No.: VC17723193
Molecular Formula: C15H18ClNO
Molecular Weight: 263.76 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H18ClNO |
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Molecular Weight | 263.76 g/mol |
IUPAC Name | 2-(4-tert-butylphenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole |
Standard InChI | InChI=1S/C15H18ClNO/c1-10-13(9-16)18-14(17-10)11-5-7-12(8-6-11)15(2,3)4/h5-8H,9H2,1-4H3 |
Standard InChI Key | OCROBOXVAFOSDH-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(OC(=N1)C2=CC=C(C=C2)C(C)(C)C)CCl |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s structure comprises a 1,3-oxazole ring—a five-membered heterocycle containing one oxygen and one nitrogen atom—substituted at the 2-, 4-, and 5-positions (Figure 1). Key substituents include:
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2-position: A 4-tert-butylphenyl group, imparting steric bulk and lipophilicity.
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4-position: A methyl group, enhancing electronic stability.
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5-position: A chloromethyl (–CH₂Cl) group, a reactive site for further functionalization.
Molecular Formula: C₁₅H₁₈ClNO
Molecular Weight: 263.76 g/mol
IUPAC Name: 2-(4-tert-Butylphenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole
Spectroscopic Signatures
While experimental spectra are unavailable for this compound, analogous oxazoles exhibit diagnostic signals:
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¹H NMR:
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FT-IR:
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis likely proceeds through sequential functionalization of the oxazole core (Figure 2):
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Oxazole Ring Formation:
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tert-Butylphenyl Introduction:
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Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid (e.g., AlCl₃).
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Chloromethylation:
Industrial-Scale Considerations
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Continuous Flow Reactors: Enhance yield and safety by minimizing intermediate isolation .
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Purification: Column chromatography or recrystallization from ethanol/water mixtures.
Reactivity and Functionalization
Chloromethyl Group Reactivity
The –CH₂Cl group undergoes characteristic nucleophilic substitutions (Table 1):
Reaction Type | Reagent | Product | Conditions |
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Amine Alkylation | R₂NH | –CH₂NR₂ | DMF, 60°C, 12h |
Thioether Formation | RSH | –CH₂SR | K₂CO₃, THF, reflux |
Elimination | Base (e.g., DBU) | –CH₂– (methylene) | Toluene, 110°C |
Steric hindrance from the tert-butyl group may slow kinetics compared to less hindered analogs .
Oxazole Ring Modifications
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Electrophilic Substitution:
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Nitration at the 5-position (meta to tert-butylphenyl) using HNO₃/H₂SO₄.
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Cross-Coupling:
Biological and Material Applications
Material Science Applications
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Liquid Crystals: tert-Butylphenyl groups promote mesophase stability in nematic materials.
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Polymer Additives: Chloromethyl groups enable covalent bonding to polymer matrices, enhancing thermal stability.
Comparative Analysis with Analogous Heterocycles
1,3-Oxazole vs. 1,2,4-Oxadiazoles
While 1,2,4-oxadiazoles exhibit broader bioactivity (e.g., kinase inhibition), 1,3-oxazoles offer superior synthetic accessibility and metabolic stability .
Substituent Effects
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tert-Butyl vs. Methyl: Increased lipophilicity (logP +1.2) enhances blood-brain barrier penetration.
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Chloromethyl vs. Bromomethyl: Slower substitution kinetics but reduced toxicity.
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